4-Hydroxy-3-methoxybenzaldehyde phenylhydrazone

Vue d'ensemble

Description

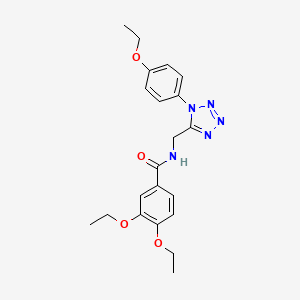

4-Hydroxy-3-methoxybenzaldehyde phenylhydrazone is a chemical compound with the linear formula C14H14N2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of this compound involves the reaction of phenylhydrazine with appropriate carbonyl compounds. This reaction is enhanced tremendously under microwave irradiation compared to the conventional method, resulting in improved yield .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H14N2O2 . More detailed structural information may be available in specific databases or scientific literature .Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it undergoes a condensation reaction with 1-azabicyclo [2.2.2]octan-3-one .Physical And Chemical Properties Analysis

The molecular weight of this compound is 242.27 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., may be available in specific databases or scientific literature .Applications De Recherche Scientifique

Solid Phase Organic Synthesis

The electron-rich benzaldehyde derivatives, including 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, have been investigated for their utility as linkers for solid phase organic synthesis. These compounds, upon reductive amination with model primary amines, yield benzylic secondary amines, which can then be converted to various derivatives such as ureas, sulfonamides, aryl amides, and alkyl amides. The secondary amide derivatives are cleaved from the support with trifluoroacetic acid, providing products in high purity and essentially quantitative yields (Swayze, 1997).

Anti-Asthmatic Activity

4-Hydroxy-3-methoxybenzaldehyde shows potent anti-inflammatory and analgesic activities, which may relate to its ability to inhibit cyclooxygenase activities and oxidation. In studies on guinea pigs with IgE-mediated asthma, this compound significantly inhibited specific airway resistance in both immediate-phase and late-phase asthmatic responses, as well as reduced recruitment of leukocytes, histamine release, and eosinophil peroxidase and phospholipase A2 activities in bronchoalveolar lavage fluids (Young-Woon Jang et al., 2010).

Synthesis and Crystal Structure

Research on the synthesis and crystal structure of compounds related to 4-Hydroxy-3-methoxybenzaldehyde, such as 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, provides insights into their dimeric nature and crystallization. These studies involve characterizing the compounds through spectroscopic techniques and X-ray diffraction, revealing detailed information on the crystal class, cell parameters, and hydrogen bonds within the molecules (G. Thippeswamy et al., 2011).

Biological Activities

Novel chalcone derivatives synthesized from 4-hydroxy-3-methoxy-2-propene derivatives have shown significant biological activities, including free radical scavenging, suppression of lipopolysaccharides-induced NO generation, and anti-excitotoxicity in vitro. These activities are crucial for the development of compounds with potential therapeutic applications in conditions related to oxidative stress and inflammation (Jae-chul Jung et al., 2017).

Propriétés

IUPAC Name |

2-methoxy-4-[(E)-(phenylhydrazinylidene)methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-14-9-11(7-8-13(14)17)10-15-16-12-5-3-2-4-6-12/h2-10,16-17H,1H3/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJHTDOYXMLKFQ-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NNC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/NC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701333376 | |

| Record name | 2-methoxy-4-[(E)-(phenylhydrazinylidene)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649491 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

16435-04-4 | |

| Record name | 2-methoxy-4-[(E)-(phenylhydrazinylidene)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXY-3-METHOXYBENZALDEHYDE PHENYLHYDRAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2867152.png)

![4-Methyl-3-[(4-methylpyrazol-1-yl)methyl]-1,2,4-triazole](/img/structure/B2867158.png)

![4-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2867162.png)

![methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate](/img/structure/B2867167.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(hydroxymethyl)-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2867168.png)